Hydrogen-Bond Donor Count Reduction Relative to Primary Amide Analog
The target compound (tertiary N,N-dimethyl amide) possesses zero hydrogen-bond donors (HBD = 0) on the amide fragment, in contrast to the primary amide analog 2-(pyrimidin-2-yloxy)acetamide (CAS 1849297-11-5) which has HBD = 2 . This reduction in HBD count is a well-established structural parameter governing passive membrane permeability and oral bioavailability in drug discovery .
| Evidence Dimension | Hydrogen-Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | HBD = 0 (tertiary amide, no amide NH protons) |
| Comparator Or Baseline | 2-(Pyrimidin-2-yloxy)acetamide (CAS 1849297-11-5): HBD = 2 (primary amide with two NH protons) |
| Quantified Difference | ΔHBD = -2 (complete removal of amide H-bond donor capacity) |
| Conditions | Structural analysis based on chemical connectivity; no experimental assay required for property calculation. |
Why This Matters
Eliminating H-bond donors is a well-validated strategy to improve blood-brain barrier penetration and oral absorption; users selecting the tertiary amide are opting for a fundamentally different ADME profile compared to the commercially available primary amide analog.
